molecular formula C18H20Cl2O6 B14315161 Acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol CAS No. 112927-45-4

Acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol

Cat. No.: B14315161
CAS No.: 112927-45-4
M. Wt: 403.2 g/mol
InChI Key: OGGYBDVOOSEPPJ-UHFFFAOYSA-N
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Description

Acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol is a chemical compound with the molecular formula C14H12Cl2O3 It is known for its unique structure, which includes two chlorophenyl groups attached to an ethane backbone with hydroxyl and acetic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol typically involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to form the intermediate compound, which is then further reacted to introduce the hydroxyl and acetic acid groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(4-chlorophenyl)acetic acid: Similar structure but lacks the hydroxyl groups.

    4-Chlorophenylacetic acid: Contains only one chlorophenyl group and lacks the ethane backbone.

    1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane: Similar structure but with different functional groups.

Uniqueness

Acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol is unique due to its combination of hydroxyl and acetic acid functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

112927-45-4

Molecular Formula

C18H20Cl2O6

Molecular Weight

403.2 g/mol

IUPAC Name

acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol

InChI

InChI=1S/C14H12Cl2O2.2C2H4O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;2*1-2(3)4/h1-8,13-14,17-18H;2*1H3,(H,3,4)

InChI Key

OGGYBDVOOSEPPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)O)O)Cl

Origin of Product

United States

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